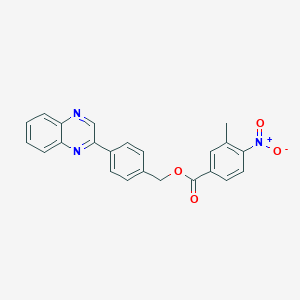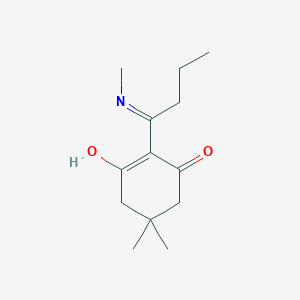
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a quinoxaline moiety attached to a benzyl group, which is further connected to a 3-methyl-4-nitrobenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the condensation and esterification steps, and the use of automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate can undergo several types of chemical reactions:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), benzyl chloride.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 4-(2-quinoxalinyl)benzyl 3-methyl-4-aminobenzoate.
Substitution: Various benzyl-substituted quinoxaline derivatives.
Hydrolysis: 4-(2-quinoxalinyl)benzyl alcohol and 3-methyl-4-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities and exhibit similar biological activities.
Nitrobenzoate Esters: Compounds such as methyl 4-nitrobenzoate and ethyl 3-nitrobenzoate are structurally related and used in similar applications.
Uniqueness
4-(2-quinoxalinyl)benzyl 3-methyl-4-nitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential for novel therapeutic agents .
Eigenschaften
IUPAC Name |
(4-quinoxalin-2-ylphenyl)methyl 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c1-15-12-18(10-11-22(15)26(28)29)23(27)30-14-16-6-8-17(9-7-16)21-13-24-19-4-2-3-5-20(19)25-21/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDGMFKZPGVAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinol](/img/structure/B6001991.png)
![N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide](/img/structure/B6002003.png)


![1-(2-fluorophenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002023.png)
![N-[3-[(2E)-2-[(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B6002026.png)
![2-(2-chlorobenzyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B6002034.png)
![ethyl 4-[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6002058.png)
![3-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6002067.png)

![N,N-diethyl-4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B6002096.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-pyridin-2-ylsulfanylacetyl)piperidin-3-yl]propanamide](/img/structure/B6002103.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B6002105.png)
![2-[1-cyclopentyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002118.png)
